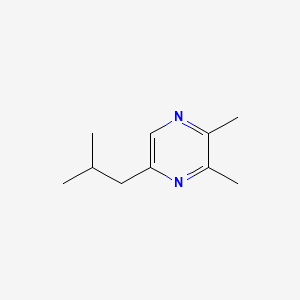

5-Isobutyl-2,3-dimethylpyrazine

描述

Contextualization within the Pyrazine (B50134) Chemical Class

Pyrazines are a class of organic compounds containing a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. foodb.ca These compounds are widespread in nature and are known for their potent and diverse aroma profiles, often described as nutty, roasted, or earthy. researchgate.netresearchgate.netresearchgate.net They are significant components of the flavor profile of many cooked or roasted foods, formed through the Maillard reaction. nih.gov The general class of pyrazines is also recognized for its role in the chemical communication systems of various organisms, including insects. researchgate.netresearchgate.net

5-Isobutyl-2,3-dimethylpyrazine, with its isobutyl and two methyl substituents on the pyrazine ring, is a specific member of this class. Its molecular structure contributes to its characteristic aroma and its biological activity.

Significance of this compound in Scientific Inquiry

The significance of this compound in scientific research stems primarily from two key areas: its contribution to food flavor and its role as a semiochemical in insects. As a flavor component, it imparts specific green, leafy, and nutty notes to food products. sigmaaldrich.comthegoodscentscompany.com In the realm of chemical ecology, it has been identified as a crucial component of the trail pheromone of a specific ant species, demonstrating its importance in insect communication and social behavior. wikipedia.orgnih.gov

Overview of Key Research Domains Pertaining to this compound

The study of this compound is concentrated in a few key research domains:

Entomology and Chemical Ecology: This field focuses on the role of this compound as a semiochemical, a chemical substance that carries a message for an organism. plantprotection.pl Research has specifically identified it as a trail pheromone, a chemical signal used by social insects to mark paths to food sources or new nest sites. wikipedia.orgnih.govelifesciences.orgelifesciences.org

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₆N₂ |

| Molecular Weight | 164.25 g/mol |

| Appearance | Colorless clear liquid (est.) |

| Odor | Green, leafy, nutty, cocoa, hazelnut, musty, earthy, roasted |

| Density | 0.925 g/mL at 25 °C |

| Refractive Index | n20/D 1.492 |

| Boiling Point | 73.00 to 75.00 °C at 2.00 mm Hg |

| Flash Point | 181.00 °F (83.00 °C) |

| Solubility | Soluble in alcohol, insoluble in water |

Data sourced from various chemical suppliers and databases. sigmaaldrich.comthegoodscentscompany.comthegoodscentscompany.com

Detailed Research Findings

In-depth research has elucidated the specific roles of this compound in different scientific contexts.

Research in Food Chemistry

In the field of food chemistry, this compound is recognized as a potent aroma compound. Its organoleptic properties are highly dependent on its concentration. At a dilution of 0.1% in dipropylene glycol, it is described as having a nutty-brown aroma, while at further dilution, a green and leafy character becomes more apparent. thegoodscentscompany.com This dual characteristic makes it a versatile flavoring agent, capable of contributing to both green and roasted notes in food products. thegoodscentscompany.com

Research in Chemical Ecology

One of the most significant findings regarding this compound is its identification as a key component of the trail pheromone of the ant species Eutetramorium mocquerysi. Trail pheromones are essential for the organization of social insect colonies, guiding workers to resources and facilitating recruitment. nih.gov The presence of this specific pyrazine in the trail pheromone highlights its crucial role in the chemical communication and foraging behavior of this ant species.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,3-dimethyl-5-(2-methylpropyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-7(2)5-10-6-11-8(3)9(4)12-10/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPAYBTQBMQPWCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N=C1C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40335949 | |

| Record name | 5-Isobutyl-2,3-dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54410-83-2 | |

| Record name | 5-Isobutyl-2,3-dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 54410-83-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Occurrence and Natural Biogenesis of 5 Isobutyl 2,3 Dimethylpyrazine

Distribution in Biological Systems

This alkylpyrazine is not confined to a single domain of life, with researchers having identified its production and presence in microorganisms, plants, and animals.

A variety of microorganisms are known to synthesize and release a complex bouquet of volatile organic compounds (VOCs), including pyrazines, which play roles in microbial communication, defense, and interactions with their environment.

Specific microbial species have been identified as producers of alkylpyrazines, including compounds structurally related to 5-Isobutyl-2,3-dimethylpyrazine. While direct evidence for the production of this compound by all the listed microorganisms is not always available, the production of other pyrazines by these species suggests a metabolic capability for its synthesis.

Bacillus subtilis : Strains of Bacillus subtilis, particularly those isolated from fermented soybeans (natto), have been shown to produce a broad range of alkylpyrazines, including 2,3-dimethylpyrazine (B1216465) and 2,5-dimethylpyrazine (B89654). nih.govasm.org The biosynthesis of these compounds is often linked to the metabolism of amino acids. nih.gov

Pseudomonas perolens : While direct production of this compound by Pseudomonas perolens is not explicitly documented in the reviewed literature, other species within the Pseudomonas genus are known pyrazine (B50134) producers. For instance, 2-methoxy-3-isopropylpyrazine and 2-methoxy-3-sec-butylpyrazine have been identified as metabolites of Pseudomonas spp. nih.gov

Streptomyces antioxidans : This species has been reported to produce pyrazines and phenolic-related compounds. frontiersin.org Another member of the genus, Streptomyces setonii, has been found to produce 2-ethyl-5-methylpyrazine, indicating the capacity for alkylated pyrazine synthesis within this group of soil bacteria. asm.org

Sulfitobacter pontiacus : This marine bacterium is primarily known for its role in sulfur cycling. researchgate.netnih.govnih.govdsmz.de While its volatile profile is dominated by sulfur compounds, further research is needed to determine if it also produces pyrazines.

Lysobacter capsici AZ78 : This bacterium is a known producer of various volatile organic compounds, with a significant portion being mono- and dialkylated methoxypyrazines. frontiersin.orgpherobase.com

Paenibacillus sp. : Isobutyl-substituted pyrazines have been identified as metabolites of Paenibacillus spp., suggesting a high likelihood of this compound production by members of this genus. nih.gov

Burkholderia sp. : Species within the Burkholderia genus are known to produce a wide array of volatile compounds, including various pyrazines. nih.govnih.govfrontiersin.orgmdpi.com While this compound has not been specifically identified in the studied species, the general metabolic capability is present. nih.govnih.govfrontiersin.orgmdpi.com

Table 1: Microbial Producers of Alkylpyrazines

| Microorganism | Related Pyrazines Produced |

|---|---|

| Bacillus subtilis | 2,3-Dimethylpyrazine, 2,5-Dimethylpyrazine nih.govasm.org |

| Pseudomonas spp. | 2-Methoxy-3-isopropylpyrazine, 2-Methoxy-3-sec-butylpyrazine nih.gov |

| Streptomyces setonii | 2-Ethyl-5-methylpyrazine asm.org |

| Lysobacter capsici AZ78 | Mono- and dialkylated methoxypyrazines frontiersin.orgpherobase.com |

| Paenibacillus spp. | Isobutyl-substituted pyrazines nih.gov |

The analysis of microbial VOCs is a complex task, often revealing a large number of compounds. Gas chromatography-mass spectrometry (GC-MS) is a primary tool for identifying these volatile profiles. Studies on Lysobacter capsici AZ78, for example, have revealed a profile rich in mono- and dialkylated methoxypyrazines. frontiersin.orgpherobase.com Similarly, the volatile profile of various Burkholderia species includes a range of pyrazines, alongside other compounds like sulfur metabolites and terpenoids. nih.govnih.govfrontiersin.orgmdpi.com

Pyrazines are significant contributors to the characteristic aromas of many plants and vegetables. They are often responsible for "green" and "earthy" notes.

Green Peas (Pisum sativum) : While direct detection of this compound is not consistently reported, green peas are known to contain the closely related compound 3-isobutyl-2-methoxypyrazine (IBMP). mdpi.com The presence of this and other pyrazines contributes to the characteristic fresh pea aroma. nih.gov

Bell Pepper Fruits (Capsicum annuum) : Bell peppers are a well-known source of pyrazines, with 3-isobutyl-2-methoxypyrazine being a key aroma compound responsible for their distinctive "green" scent. wikipedia.org The concentration of these pyrazines can vary with the maturity of the fruit.

Black Pepper Root (Piper nigrum) : The volatile profile of black pepper is complex and dominated by terpenes. While pyrazines have been identified in the fruit (peppercorns), specific information regarding the presence of this compound in the root is not readily available in the current scientific literature.

Table 2: Presence of Related Pyrazines in Flora

| Plant | Related Pyrazine Compound |

|---|---|

| Green Peas | 3-Isobutyl-2-methoxypyrazine mdpi.com |

In the animal kingdom, pyrazines often function as semiochemicals, acting as pheromones for communication or as allomones for defense.

Insects : Various insects utilize pyrazines for a range of signaling purposes.

Ants (Formicidae) : The mandibular glands of some ponerine ants, such as Odontomachus brunneus and O. chelifer, contain 2-ethyl-3,5-dimethylpyrazine, a structural isomer of the target compound. sigmaaldrich.com This suggests a role for alkylated pyrazines in ant communication.

Wasps (Vespidae) : While various volatile compounds have been identified as attractants for wasps, specific detection of this compound is not documented in the reviewed literature. researchgate.net

Flies (Diptera) : Certain fruit flies, like Anastrepha serpentina, are known to produce pyrazines such as 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine (B81540) as part of their sexual communication. nih.gov

Bees (Apoidea) : Information regarding the presence of this compound in bees is not prominent in the available scientific literature.

Beetles (Coleoptera) : The leaf beetle Labidostomis lusitanica releases 2-isobutyl-3-methoxypyrazine (B1223183) as a male-specific aggregation cue, highlighting the importance of isobutyl-substituted pyrazines in beetle chemical ecology. mdpi.comresearchgate.net

Table 3: Detection of Related Pyrazines in Fauna

| Insect Group | Related Pyrazine Compound | Function |

|---|---|---|

| Ants | 2-Ethyl-3,5-dimethylpyrazine sigmaaldrich.com | Mandibular gland component |

Microbial Production and Secretion of this compound

Formation Pathways in Natural Matrices

The formation of this compound and other alkylpyrazines in natural systems primarily occurs through two main pathways: microbial biosynthesis and the Maillard reaction.

The biosynthesis of pyrazines in microorganisms often involves the condensation of amino acids. nih.gov For example, it is proposed that L-threonine can serve as a precursor for the formation of 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine in Bacillus subtilis. nih.gov The biosynthesis of pyrazines with branched alkyl groups, such as the isobutyl group in this compound, likely involves branched-chain amino acids like leucine (B10760876). The general proposed pathway involves the formation of α-aminoketone intermediates which then dimerize and oxidize to form the pyrazine ring.

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is another significant source of pyrazines, particularly in cooked or heat-processed foods. nih.gov The reaction of leucine with a sugar, for instance, can lead to the formation of isobutyl-substituted pyrazines. The specific reaction conditions, such as temperature, pH, and the types of amino acids and sugars present, will influence the profile of pyrazines produced. While this is a common pathway in food chemistry, its relevance in biological systems at physiological temperatures is less clear, suggesting that enzymatic pathways are the primary route for biogenesis in living organisms.

Enzymatic and Non-Enzymatic Reaction Mechanisms Leading to this compound

The formation of this compound, like other alkylpyrazines, is a complex process involving both enzymatic and non-enzymatic pathways. A key non-enzymatic route is the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs upon heating.

Enzymatic pathways also play a crucial role, particularly in microbial metabolism. For instance, certain enzymes can catalyze the conversion of amino acids into precursors for pyrazine synthesis. While specific enzymatic reactions leading directly to this compound are not as extensively documented as those for simpler pyrazines, the general principles of pyrazine biosynthesis provide a framework for understanding its formation. This often involves the condensation of α-aminocarbonyl intermediates.

Maillard Reaction Contribution to Alkylpyrazine Formation

The Maillard reaction is a cornerstone of flavor development in thermally processed foods, and it is a primary source of a wide array of alkylpyrazines. perfumerflavorist.comdatapdf.com This complex cascade of reactions begins with the condensation of a carbonyl group from a reducing sugar with an amino group of an amino acid, peptide, or protein. nih.gov Subsequent rearrangements, dehydrations, and cyclizations lead to the formation of numerous flavor and aroma compounds, including pyrazines.

The specific structure of the resulting alkylpyrazines is heavily influenced by the types of amino acids and sugars involved in the reaction. perfumerflavorist.com For example, the reaction of different amino acids with glucose yields varying profiles of pyrazines. While direct studies detailing the specific amino acid precursors for this compound are limited, it is understood that the isobutyl group is likely derived from the amino acid leucine.

The general mechanism for pyrazine formation in the Maillard reaction involves the generation of α-dicarbonyl compounds and α-aminoketones. The self-condensation of two α-aminoketone molecules or the reaction of an α-aminoketone with an α-dicarbonyl compound, followed by amination and oxidation, leads to the pyrazine ring. The alkyl substituents on the pyrazine ring are determined by the side chains of the amino acid precursors and the structure of the dicarbonyl compounds.

Interactive Table:

Microbial Fermentation Processes and this compound Yields

Microbial fermentation is another significant pathway for the production of alkylpyrazines, including this compound. nih.govnih.gov Various bacteria, particularly species of Bacillus, have been identified as producers of a range of pyrazines. nih.gov These microorganisms can synthesize pyrazines as part of their natural metabolic processes, often contributing to the characteristic aromas of fermented foods like natto (fermented soybeans).

The biosynthesis of pyrazines by microorganisms is influenced by the available nutrient sources, especially the amino acid composition of the fermentation medium. nih.gov For example, the presence of L-threonine is a known precursor for the biosynthesis of 2,5-dimethylpyrazine. nih.gov Similarly, the availability of leucine is expected to be a key factor in the microbial production of this compound.

Research has shown that different strains of the same bacterial species can exhibit significant variations in their pyrazine production profiles, highlighting the genetic diversity within microbial populations. nih.gov Optimization of fermentation conditions, such as pH, temperature, and substrate concentration, can significantly enhance the yield of specific pyrazines. While specific yield data for this compound from microbial fermentation is not widely reported, studies on related pyrazines demonstrate the potential for significant production through biotechnological approaches. For instance, engineered strains of Escherichia coli have been developed to produce high yields of 2,5-dimethylpyrazine. nih.gov

Synthetic Methodologies for 5 Isobutyl 2,3 Dimethylpyrazine and Its Analogs

Conventional Chemical Synthesis Approaches

Traditional chemical synthesis remains a cornerstone for producing a wide array of pyrazine (B50134) structures. These methods are often robust and well-understood, though they can present challenges regarding efficiency and environmental impact. nih.gov

A classical and widely employed method for synthesizing the pyrazine core involves the condensation of a 1,2-diketone with a 1,2-diamine. researchgate.net This approach typically proceeds in two main steps: an initial condensation reaction to form a dihydropyrazine (B8608421) intermediate, followed by an oxidation step to yield the stable aromatic pyrazine ring. researchgate.netnih.gov The oxidation can be achieved using various oxidizing agents, such as copper(II) oxide or manganese oxide. researchgate.net The standard protocol for pyrazine synthesis often involves the dehydrogenative coupling of α-diketones with vicinal diamines. nih.govacs.org

For the synthesis of 5-isobutyl-2,3-dimethylpyrazine, this would involve the reaction of 3,4-hexanedione (B1216349) (a 1,2-diketone) with 1,2-diamino-3-methylbutane (a 1,2-diamine). The isobutyl group would be introduced via the diamine component.

General Reaction Scheme: Step 1: Condensation R1-C(=O)-C(=O)-R2 + H2N-CHR3-CHR4-NH2 → Dihydropyrazine intermediate + 2 H2O

Step 2: Oxidation Dihydropyrazine intermediate + [O] → Substituted Pyrazine + H2O

This method's versatility allows for the creation of various substituted pyrazines by simply changing the diketone and diamine starting materials. Symmetrical starting compounds often provide the best results in these reactions. researchgate.net

The synthesis utilizing α,β-dicarbonyl and α,β-diamine compounds is a fundamental and standard protocol for creating pyrazines. nih.govacs.org This terminology is often used interchangeably with the condensation of 1,2-diketones and 1,2-diamines. A variation of this approach involves the condensation of α-amino carbonyl compounds. For instance, the self-condensation of two molecules of an α-amino ketone can lead to a 2,5-dihydropyrazine, which is subsequently oxidized to form the pyrazine. researchgate.net

A related patented process describes the preparation of hydroxypyrazines by reacting a 1,2-dicarbonyl compound with an α-aminocarboxylic acid amide in the presence of a base. google.com This method highlights the flexibility of using different dicarbonyl and amine-containing starting materials to access a range of pyrazine derivatives.

Derivatives of acetoacetic acid serve as valuable precursors in the synthesis of certain pyrazine structures. A prominent example is the high-yield production of 2,3,5,6-tetramethylpyrazine (B1682967) (TTMP) from acetoin (B143602) (AC). frontiersin.org Acetoin itself can be produced from the decarboxylation of α-acetolactate. frontiersin.org The synthesis of TTMP involves a spontaneous, non-enzymatic reaction between two molecules of acetoin and an ammonium (B1175870) salt, such as diammonium phosphate (B84403) (DAP). frontiersin.orgnih.gov This condensation reaction is significantly influenced by temperature, with elevated temperatures accelerating the formation of the pyrazine product. frontiersin.org

Another synthetic protocol uses acetoacetic ester (an acetoacetic acid derivative) in a one-pot reaction. For example, reacting acetoacetic ester with N,N-dimethylformamide dimethylacetal, followed by the addition of a hydrazine (B178648) derivative, can yield pyrazole (B372694) systems. nih.gov While this produces pyrazoles, not pyrazines, it demonstrates the utility of acetoacetic esters as versatile building blocks in heterocyclic chemistry.

Chemo-Enzymatic Synthesis Routes for Pyrazine Derivatives

In response to the growing demand for "natural" ingredients and more environmentally friendly processes, chemo-enzymatic synthesis has emerged as a powerful alternative to purely chemical methods. elsevierpure.comresearchgate.net These routes combine the high selectivity of biocatalysts with the efficiency of chemical reactions, often operating under milder, aqueous conditions. researchgate.net

A key chemo-enzymatic strategy for pyrazine synthesis employs transaminases (ATAs). researchgate.net In this approach, an enzyme like the (S)-selective transaminase ATA-113 catalyzes the amination of an α-diketone to form an α-amino ketone intermediate. This intermediate then undergoes a spontaneous or chemically-induced oxidative dimerization to form the final pyrazine product. researchgate.netresearchgate.net This method avoids the often harsh conditions of traditional chemical synthesis and aligns with green chemistry principles. researchgate.net

For example, various symmetric substituted pyrazines have been synthesized using this method with yields ranging from 32% to 65%. researchgate.net

| Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| 1-Phenylpropane-1,2-dione | 2,5-Dimethyl-3,6-diphenylpyrazine | 50 | researchgate.net |

| 3,4-Hexanedione | 2,5-Diethyl-3,6-dimethylpyrazine | 65 | researchgate.net |

| 1,4-Diphenylbutane-2,3-dione | 2,5-Dibenzyl-3,6-dimethylpyrazine | 32 | researchgate.net |

Comparative Analysis of Synthetic Efficiencies and Environmental Considerations

When evaluating different synthetic methodologies for pyrazines, it is crucial to compare their efficiency, cost, and environmental footprint.

Conventional chemical methods , while versatile, often suffer from significant drawbacks. researchgate.netnih.gov These can include low yields, long reaction times, and the need for high temperatures and toxic solvents or metal catalysts. researchgate.net Such conditions not only increase production costs but also generate hazardous waste, posing environmental concerns. Some conventional methods report product yields of less than 70%. nih.gov

Modern catalytic routes , such as the dehydrogenative coupling of β-amino alcohols catalyzed by manganese pincer complexes, offer a more sustainable alternative. nih.govacs.org These reactions are highly atom-economical, producing only hydrogen gas and water as byproducts, which is environmentally benign. nih.govacs.org

Chemo-enzymatic synthesis represents a significant step forward in green chemistry. researchgate.net By operating under mild, aqueous conditions, these methods reduce energy consumption and avoid the use of hazardous organic solvents. researchgate.net The high selectivity of enzymes can lead to purer products and fewer side reactions, simplifying downstream processing. researchgate.net Although yields may vary, the "natural" label that can be applied to products from biocatalytic processes significantly increases their market value, with naturally derived 2,5-dimethylpyrazine (B89654) costing many times more than its synthetic equivalent. elsevierpure.com

| Methodology | Advantages | Disadvantages | Environmental Considerations | Reference |

|---|---|---|---|---|

| Conventional (e.g., Diketone/Diamine Condensation) | Well-established, versatile for various substitutions. | Often low yields (<70%), long reaction times, harsh conditions (high temp.), byproducts. | Uses toxic solvents and metal catalysts, generates waste. | researchgate.netnih.gov |

| Modern Catalytic (e.g., Mn-catalyzed) | High atom economy, selective formation of products. | Requires specific metal-pincer complex catalysts. | Environmentally benign; byproducts are only H₂ and H₂O. | nih.govacs.org |

| Chemo-Enzymatic (e.g., Transaminase-based) | Mild, aqueous reaction conditions, high selectivity, "natural" product label. | Yields can be variable, enzyme stability and cost can be factors. | Green and sustainable; avoids hazardous solvents and reagents. | elsevierpure.comresearchgate.net |

Biological Activities and Functional Roles of 5 Isobutyl 2,3 Dimethylpyrazine

Antimicrobial Efficacy Investigations

Research has demonstrated that 5-Isobutyl-2,3-dimethylpyrazine possesses notable antimicrobial properties, positioning it as a compound of interest for various applications, from food preservation to agricultural and hygiene solutions. Its efficacy has been evaluated against a range of microorganisms, including pathogenic and spoilage bacteria, as well as fungal plant pathogens.

Antibacterial Activity of this compound

Studies have substantiated the antibacterial capabilities of this compound, highlighting its potential to inhibit the growth of several bacterial species. The compound's hydrophobic nature is believed to correlate with its antimicrobial efficiency, allowing it to interact with and disrupt bacterial cell membranes. tugraz.at

This compound has shown potent bactericidal effects against significant foodborne pathogens. Research indicates its effectiveness against both Gram-negative and Gram-positive bacteria. In one study, it was identified as the most effective among several tested pyrazine (B50134) derivatives, a finding attributed to its higher hydrophobicity. tugraz.at This compound has been shown to cause membrane damage by disrupting the inner plasma membrane and depolarizing the membrane potential in bacteria. tugraz.at

Another study reported a Minimum Inhibitory Concentration (MIC) of 4 mg/mL and a Minimum Bactericidal Concentration (MBC) of 4 mg/mL for this compound against Staphylococcus aureus. mdpi.com While direct MIC and MBC values for Escherichia coli were presented for a related compound, 2-isobutyl-3-methylpyrazine (B76351) (MIC and MBC of 3 mg/mL), the research categorized this compound as a strong antibacterial agent against both pathogens. mdpi.com The bactericidal activity of alkylpyrazines like this compound is rapid, with the ability to reduce high concentrations of pathogenic cells within minutes of exposure. tugraz.at

Interactive Data Table: Antibacterial Efficacy of this compound

| Target Pathogen | Measurement | Value (mg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | MIC | 4 | mdpi.com |

| Staphylococcus aureus | MBC | 4 | mdpi.com |

| Escherichia coli | Activity | Strong bactericidal properties | tugraz.atmdpi.com |

The application of this compound has been investigated as a novel method to control microbial contamination in processed meat products. In vitro tests demonstrated its substantial inhibitory effects against various bacteria associated with meat spoilage.

When isolates from cooked ham products were exposed to this pyrazine, significant inhibition was observed across several bacterial families. Notably, isolates belonging to Carnobacteriaceae, Enterobacteriaceae, Listeriaceae, and Moraxellaceae were found to be susceptible. ortner-group.comnih.gov Further testing on these pyrazine-susceptible isolates revealed that treatment could lead to a 4-log reduction in bacterial cell counts. nih.gov The inhibitory effect was found to be dose-dependent, with more pronounced results at higher concentrations of this compound. ortner-group.comnih.gov

A novel application for this compound has been explored as an alternative to conventional, and often hazardous, methods for decontaminating hatching eggs, such as formaldehyde (B43269) fumigation. ortner-group.comnih.gov Studies have demonstrated that the application of this volatile pyrazine can achieve decontamination rates of up to 99.6%, which is comparable to the efficiency of formaldehyde. ortner-group.comnih.gov

Antifungal Properties of this compound

Beyond its antibacterial effects, this compound has been recognized as a potent antifungal agent. mdpi.com Its volatile nature makes it a candidate for applications where direct contact is not always feasible.

While direct studies specifically testing this compound against the fungal plant pathogens Pythium ultimum, Rhizoctonia solani, and Sclerotinia minor are not extensively documented in the reviewed literature, there is indirect evidence suggesting its potential. Alkyl-substituted pyrazines, produced by plant-associated bacteria like Paenibacillus polymyxa, have been identified as key determinants of strong antimicrobial effects against devastating plant pathogens. ortner-group.com Bacteria from the Paenibacillus genus are known to be effective in the biological control of Pythium, Rhizoctonia, and Sclerotinia. researchgate.net This suggests that the family of compounds to which this compound belongs has activity against these important fungi, although further research is needed to confirm the direct efficacy of this specific compound.

Activity Against Fungal Contaminants (e.g., Candida albicans, Saccharomyces cerevisiae, Penicillium sp.)

While direct studies on the antifungal activity of this compound against specific fungal contaminants are not extensively detailed in the reviewed literature, the broader class of pyrazine derivatives has demonstrated notable antifungal properties. ijirset.com Research into related heterocyclic compounds provides a basis for understanding the potential antifungal action. For instance, various pyrazoline derivatives have shown reasonable to good activity against a variety of fungal strains. ijirset.com

Studies on other chemical compounds have established methodologies for testing against common fungal contaminants. For example, the antifungal activity of clotrimazole (B1669251) was evaluated against Candida albicans and Saccharomyces cerevisiae, among others. nih.gov Similarly, bioassay-guided fractionation of extracts from Acrocarpospora punica led to the isolation of compounds with mild antifungal activity against Aspergillus niger, Penicillium italicum, Candida albicans, and Saccharomyces cerevisiae. nih.gov One study on N-(4-halobenzyl)amides showed inhibitory effects against eight different Candida strains, including those resistant to fluconazole. mdpi.com These studies highlight the ongoing search for novel antifungal agents and the potential for compounds like pyrazine derivatives to contribute to this field.

| Fungal Species | Test Compound/Extract | Observed Activity | Reference |

|---|---|---|---|

| Candida albicans | Acrocarposporin A | Inhibition zone of 17 mm | nih.gov |

| Saccharomyces cerevisiae | Acrocarposporin A | Inhibition zone of 28 mm | nih.gov |

| Penicillium italicum | Acrocarposporin E | Moderate antifungal activity | nih.gov |

| Candida krusei ATCC 14243 | Compound 16 (an N-(4-halobenzyl)amide) | MIC of 7.8 µg/mL | mdpi.com |

| Candida auris 01256P CDC | Compound 16 (an N-(4-halobenzyl)amide) | MIC of 85.3 µg/mL | mdpi.com |

Antimicrobial Mode of Action Studies

The precise cellular and molecular mechanisms of microbial inhibition for this compound are not fully elucidated in the available research. However, studies on the biodegradation of similar pyrazine compounds offer insights into potential pathways. For example, a newly discovered bacterium, Mycobacterium sp. strain DM-11, was found to degrade 2,3-diethyl-5-methylpyrazine. nih.gov The degradation process requires molecular oxygen, and the first identified metabolic intermediate is 5,6-diethyl-2-hydroxy-3-methylpyrazine. nih.gov This suggests that a key step in the microbial processing of this pyrazine involves hydroxylation of the pyrazine ring, which is followed by ring cleavage and the release of ammonium (B1175870). nih.gov

Computational studies on other bioactive heterocyclic compounds, such as certain cinnamic and benzoic acid amides, propose a multi-target mechanism of action. mdpi.com This can involve interference with critical cellular processes including redox balance, kinase-mediated signaling, protein folding, and cell wall synthesis. mdpi.com While these mechanisms are for different classes of compounds, they represent plausible modes of action that could be investigated for pyrazine derivatives.

The biological activity of pyrazine derivatives is significantly influenced by their chemical structure, particularly the nature and position of substituent groups on the pyrazine ring. ontosight.ainih.gov In this compound, the structure consists of a central pyrazine ring with methyl groups at the 2 and 3 positions and an isobutyl group at the 5 position. ontosight.ai This specific arrangement of alkyl substituents contributes to its distinct chemical properties and likely its biological functions. ontosight.ai

There is currently no available information in the reviewed scientific literature regarding microbial microbiome shifts induced by exposure to this compound.

Role as Semiochemicals in Interspecies Communication

This compound functions as a semiochemical, a chemical substance that carries a message for interspecies communication. Its primary documented role in this capacity is as an insect repellent. chemicalbook.com The compound is listed in databases such as Pherobase, which catalogues semiochemicals used by insects and other animals, further supporting its function in chemical ecology. thegoodscentscompany.com Its potent aroma, often described as nutty, earthy, or green, is characteristic of many pyrazines and is a key feature of its activity as a signaling molecule. ontosight.aithegoodscentscompany.com

General Biological Activity Screening of Pyrazine Derivatives (excluding human clinical data)

Pyrazine derivatives are a class of heterocyclic compounds that have garnered significant attention for their wide spectrum of biological activities, which have been explored in numerous screening studies. nih.gov Beyond their use as flavor and fragrance agents, these compounds have shown potential in various therapeutic areas. ontosight.aithegoodscentscompany.com

Numerous pyrazoline derivatives, which are structurally related to pyrazines, have been found to possess considerable biological activities. nih.gov These include:

Antimicrobial and antifungal effects ijirset.comnih.gov

Anticancer activity nih.gov

Anti-inflammatory properties nih.gov

Antidepressant effects nih.gov

The versatility of the pyrazine scaffold allows for the synthesis of a vast array of derivatives, each with potentially unique biological profiles. nih.gov This has made them a subject of extensive research in medicinal chemistry and drug discovery. ijirset.comnih.gov

| Compound Name |

|---|

| This compound |

| Candida albicans |

| Saccharomyces cerevisiae |

| Penicillium sp. |

| Clotrimazole |

| Aspergillus niger |

| Penicillium italicum |

| Fluconazole |

| 2,3-diethyl-5-methylpyrazine |

| 5,6-diethyl-2-hydroxy-3-methylpyrazine |

| Candida krusei |

| Candida auris |

Analytical Methodologies for 5 Isobutyl 2,3 Dimethylpyrazine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating and measuring 5-Isobutyl-2,3-dimethylpyrazine. Given the volatile nature of this pyrazine (B50134), gas chromatography is the predominant technique employed.

Gas chromatography (GC) is an essential tool for separating volatile compounds like this compound from complex sample matrices. In a typical GC analysis, the sample is volatilized in a heated injector and swept by a carrier gas (commonly helium) through a long, thin capillary column. The separation is based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase (a coating on the inside of the column).

The choice of the GC column's stationary phase is critical for achieving good separation of pyrazines. Columns with different polarities are used depending on the complexity of the mixture being analyzed. For instance, a non-polar column might be used for initial screening, while a more polar column, such as one with a polyethylene (B3416737) glycol (wax) stationary phase (e.g., SUPELCOWAX™ 10), can provide excellent separation of polar compounds often found alongside pyrazines in food aromas. sigmaaldrich.com The temperature of the GC oven is programmed to increase over time, which allows for the sequential elution of compounds based on their boiling points and interaction with the stationary phase.

Various sampling techniques can be employed prior to GC analysis to extract and concentrate this compound from the sample. These include headspace solid-phase microextraction (HS-SPME), which is a solvent-free method ideal for isolating volatile and semi-volatile compounds from a sample's headspace. sigmaaldrich.comvscht.cz Other methods like simultaneous distillation-extraction (SDE) may also be used. imreblank.ch

Table 1: Typical Gas Chromatography (GC) Parameters for Pyrazine Analysis

| Parameter | Typical Setting | Purpose |

| Column Type | Capillary Column (e.g., DB-5, HP-WAX) | Provides high-resolution separation of volatile compounds. |

| Carrier Gas | Helium or Hydrogen | Transports the analytes through the column. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. vscht.cz |

| Oven Program | Temperature ramp (e.g., 40°C to 230°C) | Separates compounds based on boiling point and polarity. sigmaaldrich.com |

| Detector | FID (Flame Ionization Detector) or MS (Mass Spectrometer) | Detects and quantifies the eluting compounds. |

While GC effectively separates compounds, its coupling with a mass spectrometer (MS) provides powerful capabilities for definitive identification and precise quantification. As compounds elute from the GC column, they enter the MS ion source, where they are fragmented into characteristic ions. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), creating a mass spectrum that serves as a chemical fingerprint for the compound.

The mass spectrum of this compound (C₁₀H₁₆N₂) shows a specific pattern of fragments that allows for its unambiguous identification, even when co-eluting with other compounds. nist.gov The identity of the compound can be confirmed by comparing its experimental mass spectrum and retention index with those in spectral libraries (like the NIST library) or with an authentic chemical standard. nist.govunl.edu For quantification, specific ions unique to this compound can be monitored using selected ion monitoring (SIM) mode, which offers higher sensitivity and selectivity compared to scanning the full mass range. researchgate.net

Advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) offer even greater resolving power for extremely complex samples, though they may not always be necessary for resolving all isomeric pyrazines. vscht.cz

Spectroscopic and Olfactometric Methods

Beyond just chemical identification, understanding the sensory impact of this compound requires specialized techniques that link chemical analysis with human perception.

Gas Chromatography-Olfactometry (GC-O) is a technique that directly links the chemical separation of volatile compounds to their perceived odor. As compounds elute from the GC column, the effluent is split between a chemical detector (like an MS or FID) and a sniffing port where a trained panelist can assess the odor of each compound. imreblank.ch

Aroma Extract Dilution Analysis (AEDA) is a method used in conjunction with GC-O to determine the potency of specific odorants in a sample. imreblank.ch In AEDA, a sample extract is serially diluted, and each dilution is analyzed by GC-O until no odor can be detected by the panelist. nih.govmdpi.com The highest dilution at which an odorant is still detectable is its flavor dilution (FD) factor. usda.gov

A higher FD factor indicates a more potent aroma compound. This technique helps researchers to rank the importance of various aroma compounds in a sample's profile. nih.govusda.gov For this compound, AEDA can quantify its significance to a flavor profile relative to other volatile compounds present. For example, in a food product, AEDA could reveal that despite a low concentration, this compound has a high FD factor, making it a key character-impact compound.

Table 2: Olfactometric Analysis Methods

| Method | Principle | Key Finding |

| Gas Chromatography-Olfactometry (GC-O) | A human assessor sniffs the effluent from a GC column to identify odor-active compounds. imreblank.ch | Characterizes the specific odor quality of a compound (e.g., nutty, green for this compound). thegoodscentscompany.com |

| Aroma Extract Dilution Analysis (AEDA) | Serial dilution of a sample extract is performed to find the highest dilution at which an aroma is detectable by GC-O. nih.gov | Determines the Flavor Dilution (FD) factor, indicating the potency of an aroma compound. usda.gov |

Molecular and Microbiological Assays

Research into this compound also involves understanding its biological origins, particularly its biosynthesis by microorganisms. While specific assays for this exact compound are not widely detailed, the methodologies used for similar pyrazines, such as 2,5-dimethylpyrazine (B89654), are directly applicable. nih.gov

The production of pyrazines by microorganisms like Bacillus subtilis or engineered Escherichia coli can be investigated using a combination of microbiological and molecular techniques. nih.govresearchgate.net Microbiological assays would involve culturing specific bacterial or fungal strains under controlled conditions and then analyzing the culture broth or headspace for the presence of this compound using the chromatographic methods described previously (GC-MS).

Molecular assays focus on the genetic and enzymatic pathways responsible for pyrazine production. This can include:

Gene Identification: Identifying and sequencing the genes that encode for the enzymes involved in the biosynthetic pathway.

Metabolic Engineering: Modifying the metabolic pathways of microorganisms to enhance the production of a target pyrazine. nih.gov This involves techniques like overexpressing genes for key enzymes (e.g., L-threonine dehydrogenase) or blocking competing metabolic pathways to increase the precursor supply. nih.gov

Quantitative Analysis: Using methods like High-Performance Liquid Chromatography (HPLC) to quantify substrates (e.g., L-threonine) and products (e.g., pyrazines) in fermentation broths to monitor the efficiency of the biotransformation. nih.gov

These assays are crucial for developing microbial cell factories for the sustainable production of valuable flavor compounds like this compound.

Quantitative Polymerase Chain Reaction (qPCR) for Microbial Load Assessment

Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a cornerstone technique for the detection and quantification of microorganisms. nih.govresearchgate.net The method allows for the amplification and simultaneous quantification of a targeted DNA molecule. nih.gov As the DNA is amplified, a fluorescent signal is generated and measured in real-time, cycle by cycle. The point at which the fluorescence crosses a threshold is proportional to the initial number of target DNA copies, enabling precise quantification. mdpi.com

This technique is considered a gold standard in microbial diagnostics due to its high sensitivity, specificity, and rapid results, often obtainable within a few hours. nih.govresearchgate.netmdpi.com It can be applied to assess the effectiveness of antimicrobial agents by measuring the reduction in the genetic material of specific microbes. mdpi.comsci-hub.st For instance, in studies evaluating this compound's effect on meat-spoiling bacteria, qPCR could be used to quantify the copy number of a specific gene from bacteria like Carnobacteriaceae or Enterobacteriaceae before and after treatment. nih.gov A significant decrease in the gene copy number would provide quantitative evidence of the compound's antimicrobial activity.

Two primary types of fluorescent chemistries are used in qPCR:

Intercalating Dyes: Dyes such as SYBR® Green bind non-specifically to any double-stranded DNA. As the PCR product accumulates, the dye binds and fluoresces. While cost-effective, this method can sometimes generate false positives from non-specific products like primer-dimers. mdpi.com

Probe-Based Assays: These use a sequence-specific DNA probe (e.g., a TaqMan® probe) that has a fluorophore and a quencher. The probe binds to the target DNA sequence between the PCR primers. During amplification, the polymerase degrades the probe, separating the fluorophore from the quencher and allowing it to fluoresce. This method is highly specific as the signal is only generated from the intended target. mdpi.com

Table 1: Example qPCR Data for Microbial Load Assessment This table presents hypothetical data illustrating the potential results from a qPCR experiment assessing the efficacy of this compound against a target bacterium.

| Treatment Group | Concentration of this compound | Mean Target Gene Copies/gram | Log Reduction |

|---|---|---|---|

| Control | 0 µM | 1.5 x 10⁶ | N/A |

| Low Dose | 50 µM | 7.5 x 10⁴ | 1.3 |

| High Dose | 200 µM | 1.5 x 10² | 4.0 |

LIVE/DEAD Staining Microscopy for Cell Viability Determination

LIVE/DEAD staining is a fluorescence microscopy-based method used to differentiate viable from non-viable cells. This technique is particularly valuable for visually confirming the antimicrobial effects of compounds like this compound, which has been shown to decrease the number of viable bacteria by up to 95% in certain applications. nih.gov The assay typically uses a combination of two fluorescent dyes that stain cells based on membrane integrity and, in some cases, metabolic activity. biotium.comnih.gov

The fundamental principle relies on the state of the cell's plasma membrane. nih.gov

Live Cells: Possess an intact cell membrane and exhibit intracellular esterase activity. A cell-permeant dye like Calcein-AM is non-fluorescent until its acetoxymethyl (AM) ester group is cleaved by intracellular esterases in a living cell, producing a strong green fluorescence. researchgate.net

Dead Cells: Have compromised or ruptured membranes. A membrane-impermeable nucleic acid stain, such as Propidium Iodide (PI) or Ethidium Homodimer (EthD-III), can only enter cells with damaged membranes. biotium.comnih.gov Once inside, it binds to the cell's DNA, emitting a bright red fluorescence. biotium.com

When a microbial population is co-stained with these dyes and viewed under a fluorescence microscope, live cells appear green and dead cells appear red, providing a direct and quantifiable assessment of viability. This method is superior to older techniques like trypan blue exclusion and can be used for adherent cells, suspension cultures, and biofilms. biotium.comnih.gov The choice of dyes can be critical, especially in organisms that may have endogenous fluorescent signals. mdpi.com

Table 2: Common Fluorescent Dyes for LIVE/DEAD Staining

| Dye | Target | Cell State Indicated | Fluorescent Signal (Color) | Mechanism |

|---|---|---|---|---|

| Calcein-AM | Intracellular Esterases | Live | Green | Cell-permeant; becomes fluorescent upon enzymatic cleavage in metabolically active cells. researchgate.net |

| SYTO 9 | Nucleic Acids | All Cells (Live/Dead) | Green | Cell-permeant dye that stains the nucleic acids of all bacteria. nih.gov |

| Propidium Iodide (PI) | Nucleic Acids | Dead | Red | Cell-impermeant; only enters cells with compromised membranes to stain DNA. nih.govresearchgate.net |

| Ethidium Homodimer III (EthD-III) | Nucleic Acids | Dead | Red | Cell-impermeant with high DNA binding affinity; brighter than other similar dyes. biotium.com |

16S rRNA Gene Fragment Amplicon Sequencing for Microbial Community Profiling

To understand the broader impact of this compound on a complex microbial ecosystem, such as on the surface of processed meat, 16S rRNA gene fragment amplicon sequencing is the method of choice. nih.govfrontiersin.org This culture-independent technique provides a comprehensive profile of the bacterial and archaeal community composition and diversity. researchgate.netbiorxiv.org While qPCR can track specific organisms, 16S rRNA sequencing reveals changes across the entire community, identifying which bacterial groups are inhibited, which are unaffected, and which might proliferate in the absence of competitors.

The process involves several key steps:

DNA Extraction: Total genomic DNA is extracted from the environmental sample (e.g., a food surface, soil, or water).

PCR Amplification: Specific regions of the 16S rRNA gene, known as hypervariable regions (e.g., V3-V4, V4), are amplified using universal primers. biorxiv.org The choice of region can influence the results, as some regions provide better taxonomic resolution for certain bacterial groups. nih.gov

Sequencing: The resulting amplicons are sequenced using high-throughput platforms like Illumina, which generate millions of short reads. biorxiv.org

Bioinformatic Analysis: The sequences are processed to remove errors and are then clustered into Operational Taxonomic Units (OTUs) or resolved into Amplicon Sequence Variants (ASVs). frontiersin.org These are then compared against reference databases (e.g., Greengenes, SILVA) to determine the taxonomic identity and relative abundance of the microbes present. frontiersin.orgnih.gov

This powerful approach can reveal subtle shifts in microbial dynamics. For example, it could show that while this compound effectively inhibits spoilage families like Enterobacteriaceae, it may have less effect on hardy spore-forming bacteria, providing critical information for its application as a preservative. nih.gov

Table 3: Hypervariable Regions of the 16S rRNA Gene

| Hypervariable Region(s) | Typical Application / Notes | Common Sequencing Platform |

|---|---|---|

| V4 | Widely used; good balance of length and taxonomic information for short-read sequencing. biorxiv.org | Illumina |

| V3-V4 | Provides a longer fragment, potentially offering more taxonomic detail. Often used in paired-end Illumina sequencing. biorxiv.org | Illumina |

| V1-V3 | Historically used with older sequencing technologies; can provide good resolution for certain phyla. | 454 Pyrosequencing (Legacy), Illumina |

| Full-length | Offers the highest possible taxonomic resolution, capable of distinguishing closely related species. | Long-read (e.g., PacBio, Oxford Nanopore) nih.gov |

Transcriptional Reporter Assays for Mechanism Elucidation

To move beyond observing an effect (like cell death) and understand how a compound like this compound works at a molecular level, transcriptional reporter assays are employed. These assays are designed to measure the activity of a specific gene promoter or signaling pathway in response to a chemical stimulus. mdpi.com This is particularly relevant given that some pyrazines are known to function as microbial signaling molecules in processes like quorum sensing (QS). researchgate.net

The construction of a reporter assay involves genetically engineering a host cell (often a bacterium) with a plasmid containing a "reporter gene" fused to a promoter of interest. nih.gov

Promoter of Interest: This is the DNA sequence that controls the expression of a target gene. For example, it could be the promoter for a gene involved in biofilm formation or virulence factor production in a spoilage bacterium. nih.gov

Reporter Gene: This gene produces an easily measurable signal when expressed. Common reporters include lacZ (which produces a blue color from a substrate), green fluorescent protein (GFP), or luciferase genes (lux or luc), which produce light (bioluminescence). nih.govmdpi.com

When the engineered cells are exposed to this compound, one of two outcomes can be measured:

Activation: If the pyrazine activates the promoter, the reporter gene is transcribed, and its signal (color, light) is produced and quantified. This would suggest the compound upregulates the target gene.

Repression: If the pyrazine inhibits the promoter, the reporter signal will decrease compared to an untreated control. This indicates the compound downregulates the gene.

This approach could be used to test the hypothesis that this compound acts as a signaling molecule, perhaps interfering with the QS systems that spoilage bacteria use to coordinate their activity. researchgate.netfrontiersin.org

Table 4: Common Reporter Genes and Their Signals

| Reporter Gene | Protein Product | Signal Output | Measurement Method |

|---|---|---|---|

| luc (Firefly) | Luciferase | Bioluminescence (Light) | Luminometer |

| luxCDABE | Lux proteins / Luciferase | Bioluminescence (Light) | Luminometer |

| gfp | Green Fluorescent Protein | Fluorescence (Green Light) | Fluorometer / Microscope |

| lacZ | β-galactosidase | Color (Blue) | Spectrophotometer / Visual |

Table of Mentioned Compounds

| Compound Name | Synonym / Type | CAS Number |

|---|---|---|

| This compound | 2,3-Dimethyl-5-(2-methylpropyl)pyrazine | 54410-83-2 sigmaaldrich.com |

| 2-isobutyl-3-methylpyrazine (B76351) | Alkylpyrazine | N/A |

| 3,5-dimethyl-pyrazin-2-ol | DPO | N/A |

| Calcein-AM | Fluorescent Dye | 148504-34-1 |

| Propidium Iodide | PI; Fluorescent Dye | 25535-16-4 |

| Ethidium Homodimer III | EthD-III; Fluorescent Dye | N/A |

| SYTO 9 | Fluorescent Dye | N/A |

| Maltodextrin | Carrier Substance | 9050-36-6 |

Research Applications and Potential of 5 Isobutyl 2,3 Dimethylpyrazine

Antimicrobial Applications in Food Systems

The potential of 5-Isobutyl-2,3-dimethylpyrazine as a natural antimicrobial agent is an area of growing interest for the food industry. Its ability to inhibit the growth of microorganisms offers promising avenues for enhancing food safety and extending shelf life.

Efficacy in Processed Meat Preservation

Research into the antimicrobial properties of this compound has indicated its potential for use in the preservation of processed meats. While specific studies detailing its direct application and efficacy in meat products are emerging, the broader understanding of its antimicrobial nature suggests a role in controlling spoilage and pathogenic bacteria relevant to processed meat. The compound is part of a larger group of pyrazines that are naturally formed during the cooking of food and are known for their flavor and aroma profiles. nih.gov The investigation into their secondary properties, such as antimicrobial activity, is a logical progression in food science research.

Novel Strategies for Microbial Control in Food Industry

The food industry is continually seeking novel strategies for microbial control to meet consumer demand for natural and effective preservatives. This compound represents such a strategy. Its inherent antimicrobial characteristics position it as a potential alternative or adjunct to conventional preservatives. The exploration of pyrazine (B50134) derivatives, including this compound, as flavoring agents with functional benefits is an active area of research. europa.eu

Bioreactor Decontamination Strategies

Maintaining sterile or monoculture conditions in industrial bioreactors is critical for the efficient production of high-value bioproducts. Contamination by unwanted microorganisms can lead to significant production losses. This compound has been identified as a potent agent for decontaminating these systems.

Control of Contaminating Microalgae in Industrial Photobioreactors

A significant challenge in the large-scale cultivation of microalgae is the frequent contamination by other photoautotrophic microorganisms. elsevierpure.com A study explored the use of this compound to remove contaminating microalgae from industrial photobioreactors. elsevierpure.com The research identified Haematococcus, Chlorella, and Scenedesmus as the three most common microalgae genera causing contamination in the studied reactors. elsevierpure.comnih.gov

Susceptibility tests revealed that all isolated contaminating microalgae were highly susceptible to this bioactive compound. elsevierpure.comnih.gov The study provides a foundation for developing nature-based alternatives for bioreactor decontamination. elsevierpure.com

| Contaminating Microalgae Genus | Susceptibility to this compound |

| Haematococcus | Highly susceptible elsevierpure.comnih.gov |

| Chlorella | Highly susceptible elsevierpure.comnih.gov |

| Scenedesmus | Highly susceptible, though showed the highest tolerance among the tested genera. elsevierpure.com |

Evaluation of Vaporized this compound for Decontamination

Further investigations have assessed the effectiveness of vaporized this compound for bioreactor decontamination. This method offers a potentially efficient way to treat the entire surface area of a photobioreactor. The results of these tests demonstrated consistent and significant reductions in the viability of the treated microalgae. elsevierpure.com

For instance, treatment with the vaporized pyrazine led to a 100% decrease in the colony-forming units (CFU) for Chlorella vulgaris. ortner-group.com Similar high reduction rates were observed for Scenedesmus vacuolatus and Haematococcus lacustris. ortner-group.com This suggests that the application of vaporized this compound is a highly effective method for eliminating contaminating microalgae. ortner-group.com

| Microalgae Species | Treatment Method | Outcome |

| Chlorella vulgaris | Vaporized this compound | 100% reduction in CFU ortner-group.com |

| Scenedesmus vacuolatus | Vaporized this compound | Significant reduction in viability ortner-group.com |

| Haematococcus lacustris | Vaporized this compound | Significant reduction in viability ortner-group.com |

Agricultural and Horticultural Contexts

While the primary research focus for this compound has been on its antimicrobial and flavor properties, its potential applications in agriculture and horticulture are also being considered. Pyrazine compounds, in general, are known to be involved in plant-insect interactions and can act as signaling molecules. Further research is needed to explore the specific roles this compound might play in these contexts, such as in pest management or as a plant growth regulator.

Potential as Bio-Based Fumigants

Research into naturally derived volatile organic compounds (VOCs) for pest management has identified pyrazines as a promising class of bio-based fumigants. These compounds are seen as potential alternatives to synthetic chemical fumigants nih.gov. Within this context, this compound has been specifically noted for its properties as an insect repellent chemdad.com. The exploration of such compounds is part of a broader effort to find effective and more environmentally benign solutions for pest control. The volatile nature of pyrazines allows them to act as fumigants, and their biological origin suggests a potential for better biodegradability and reduced environmental impact compared to traditional synthetic pesticides.

Management of Plant Pathogens

The antimicrobial properties of pyrazines extend to the management of microorganisms that are pathogenic to plants. Research has identified this compound as a potent antibacterial and antifungal agent mdpi.com. This activity is crucial for developing new strategies to protect crops from disease.

Studies have demonstrated the efficacy of related alkylpyrazines against significant plant pathogens. For instance, compounds like 2-ethyl-3-methylpyrazine (B101031) and 2,5-dimethylpyrazine (B89654) have shown impressive activity against Ralstonia solanacearum, a soil-borne bacterium responsible for devastating diseases in crops such as tomatoes, potatoes, and peppers mdpi.com. While direct data on this compound's effect on this specific pathogen is not detailed, its recognized strong antifungal and antibacterial properties suggest its potential in this area mdpi.com.

Further research into bacterial volatiles has revealed a dual functionality that is concentration-dependent. At high concentrations, certain pyrazines, such as 2,5-dimethylpyrazine, can inhibit plant growth by activating defense responses, an effect described as a defense-growth trade-off. Conversely, at lower concentrations, they can promote growth nih.gov. This complex interaction highlights the nuanced role that compounds like this compound could play in modulating plant health and defense mechanisms.

Table 1: Documented Antimicrobial Activity of Select Pyrazines

| Compound | Target Organism | Observed Effect | Source(s) |

|---|---|---|---|

| This compound | Staphylococcus aureus | Strong antibacterial and antifungal agent. Same MIC and MBC as 2-isobutyl-3-methylpyrazine (B76351). | mdpi.com |

| 2-isobutyl-3-methylpyrazine | Staphylococcus aureus | Strong bactericidal properties (MIC—5 mg/mL, MBC—6 mg/mL). | mdpi.com |

| 2-isobutyl-3-methylpyrazine | Escherichia coli | Strong bactericidal properties (MIC—3 mg/mL, MBC—3 mg/mL). | mdpi.com |

| 2-ethyl-3-methylpyrazine | Ralstonia solanacearum | Growth inhibition of 95.9% at 672 µg/mL. | mdpi.com |

| 2,5-dimethylpyrazine | Ralstonia solanacearum | Growth inhibition of 79.87% at 672 µg/mL. | mdpi.com |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Contribution to Flavor Chemistry Research (excluding direct food additive applications)

Beyond its potential agrochemical applications, this compound is a significant compound in fundamental flavor chemistry research. Its primary contribution lies in studies aimed at understanding the chemical basis of aroma and the mechanisms of flavor formation, such as the Maillard reaction.

Furthermore, pyrazines are key products of the Maillard reaction, the complex series of chemical reactions between amino acids and reducing sugars that gives browned food its distinctive flavor. Research has focused on how different precursors, such as specific dipeptides and tripeptides, influence the formation of various pyrazines nih.govresearchgate.net. For example, studies have shown that the type and sequence of amino acids in peptides have a significant effect on the types and quantities of pyrazines produced, with 2,5-dimethylpyrazine and trimethylpyrazine being major products in many model systems researchgate.net. Understanding these formation mechanisms is crucial for controlling and predicting the development of desirable roasted and nutty flavors during food processing.

Table 2: Odor Thresholds of Various Pyrazine Compounds in Water

| Pyrazine Compound | Odor Threshold (ppm in water) | Source(s) |

|---|---|---|

| 2-Methylpyrazine | 60 | leffingwell.com |

| 2,5-Dimethylpyrazine | 0.8 | leffingwell.com |

| 2-Ethyl-3,5-dimethylpyrazine | 0.001 | leffingwell.com |

| 2-Methoxy-3-methyl-5-(2-methylbutyl)pyrazine | 0.00001 | researchgate.net |

| 5-Isopentyl-2,3-dimethyl-pyrazine | 6.00 | researchgate.net |

Future Directions and Emerging Research Avenues for 5 Isobutyl 2,3 Dimethylpyrazine

Elucidation of Remaining Biosynthetic Gaps

The biological production of alkylpyrazines by microorganisms and plants is a complex process with many details still under investigation. researchgate.netnih.govsemanticscholar.org While the general consensus is that amino acids serve as primary precursors, the precise enzymatic steps and intermediate molecules for many pyrazines, including 5-isobutyl-2,3-dimethylpyrazine, are not fully mapped out. semanticscholar.orgasm.org

The biosynthesis of alkylpyrazines in microorganisms like Bacillus subtilis is known to involve precursors such as L-threonine and acetoin (B143602), but the mechanisms for more complex pyrazines are still poorly understood. asm.orgnih.gov For 3-isobutyl-2-methoxypyrazine (IBMP), a related compound, a proposed pathway involves the condensation of the amino acid L-leucine with glycine (B1666218) to form an intermediate, which is then methylated in a final step by an O-methyltransferase enzyme. researchgate.netmdpi.com However, the intermediate steps in this proposed pathway have not been fully demonstrated in living organisms. mdpi.com

A significant gap in current knowledge is the complete identification of the enzymes and genes responsible for the initial condensation and subsequent modification of the pyrazine (B50134) ring. While the final methylation step in methoxypyrazine synthesis is becoming clearer with the identification of specific O-methyltransferases, the enzymes catalyzing the preceding reactions remain largely unknown. researchgate.netnih.govnih.gov Furthermore, different strains of the same bacterial species, such as B. subtilis, show varied capabilities in producing different alkylpyrazines, suggesting a diversity of underlying genetic and metabolic pathways that require further exploration. nih.gov Future research must focus on identifying these unknown enzymes and clarifying the reaction sequences to fully understand and potentially harness the microbial and plant-based synthesis of this compound. asm.orgnih.gov

Comprehensive Structure-Activity Relationship Studies with Novel Analogs

The sensory properties of pyrazines are intrinsically linked to their molecular structure, specifically the type, number, and position of the alkyl substituents on the pyrazine ring. researchgate.netacs.org Structure-activity relationship (SAR) studies aim to understand how modifications to a molecule's structure affect its biological or sensory activity. For pyrazines, this involves correlating structural changes with changes in odor character and detection threshold.

General SAR principles for pyrazines indicate that the bulkiness of the alkyl side chain influences the odor threshold. researchgate.netsemanticscholar.org However, detailed SAR studies focusing specifically on novel analogs of this compound are needed to build predictive models for odor characteristics. Such studies would involve the synthesis of a library of new pyrazine derivatives with systematic variations in the isobutyl and methyl group positions and structures. These novel analogs would then undergo sensory evaluation to determine their odor profiles and thresholds.

The goal is to create a comprehensive map that links specific structural features to distinct sensory outcomes, such as nutty, green, roasted, or earthy notes. scentjourner.com This knowledge would be invaluable for the targeted design of new flavor ingredients with specific, desired aromatic profiles, moving beyond discovery to rational design.

Table 1: Aroma Characteristics of Selected Pyrazine Analogs

| Pyrazine Compound | Reported Aroma Characteristics |

| 2,3-Dimethylpyrazine (B1216465) | Nutty aromas, characteristic of roasted coffee and nuts. scentjourner.com |

| 2-Isobutyl-3-methoxypyrazine (B1223183) | Earthy and green notes, reminiscent of bell peppers and freshly cut grass. scentjourner.com |

| 2-Methoxy-3-secbutylpyrazine | Strong green character, earthy, potato, musty. scentjourner.com |

| 3,5(6)-Dimethyl-2-isobutylpyrazine | Sweet, chocolatey, animalic, musky. scentjourner.com |

| 2,3,5-Trimethylpyrazine (B81540) | Roasted nut or cocoa-like. semanticscholar.org |

Exploration of Environmental Fate and Interactions in Ecological Systems

As organic compounds, pyrazines released into the environment are subject to biological degradation. nih.gov The environmental fate of these N-heterocyclic compounds is primarily governed by microbial activity in soil and water. numberanalytics.comnih.govunifesp.br Microorganisms such as bacteria and fungi can utilize pyrazines as a source of carbon and nitrogen for their growth. nih.govresearchgate.net

The biodegradation process typically involves enzyme-catalyzed reactions. numberanalytics.com Aerobic degradation, which occurs in the presence of oxygen, often begins with oxygenase enzymes that introduce oxygen into the pyrazine ring, leading to its cleavage and subsequent breakdown into smaller molecules. numberanalytics.comnih.gov While bacteria capable of degrading various pyrazines have been isolated, the specific metabolic pathways, the enzymes involved, and the resulting breakdown products are not fully understood for most pyrazines. nih.gov The mechanism of pyrazine ring cleavage, in particular, remains a significant knowledge gap that awaits further investigation. nih.gov

Future research should focus on identifying the specific microbial consortia and enzymatic pathways responsible for the degradation of this compound. Understanding how this compound interacts with soil and aquatic microorganisms and how environmental factors like temperature, pH, and nutrient availability influence its persistence and transformation is crucial. numberanalytics.com This knowledge is essential for a complete picture of the compound's lifecycle, excluding direct environmental impact assessments.

Development of Advanced Analytical Techniques for Trace Analysis

The potent aromas of pyrazines mean they are often present in food and other matrices at very low concentrations. mdpi.com Therefore, highly sensitive and selective analytical techniques are required for their accurate detection and quantification. nih.gov Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the analysis of volatile compounds like pyrazines. perfumerflavorist.comsigmaaldrich.com

To handle complex sample matrices and the trace levels of pyrazines, significant advancements have been made in sample preparation and analytical instrumentation. nih.gov Solid-phase microextraction (SPME) is a key solvent-free technique used to extract and concentrate pyrazines from a sample's headspace before GC-MS analysis. perfumerflavorist.comresearchgate.net Different SPME fiber coatings can be selected to optimize the extraction of specific compounds. tandfonline.com

Emerging techniques are pushing the boundaries of detection even further. Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) provides enhanced separation power and sensitivity, allowing for a more thorough profiling of complex volatile fractions in food. perfumerflavorist.comchromatographyonline.com For liquid samples, ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has shown promise for the highly sensitive quantitation of pyrazines. mdpi.com Another approach, dispersive liquid-liquid microextraction (DLLME), can be used prior to HS-SPME to reduce matrix effects and improve the detection of flavor enhancers in complex solid samples. nih.gov The continued development and refinement of these methods are essential for trace analysis and for gaining deeper insights into the occurrence and formation of this compound in various systems.

Table 2: Advanced Analytical Techniques for Pyrazine Analysis

| Technique | Description | Application |

| HS-SPME-GC-MS | Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry. A solvent-free method to extract and concentrate volatile compounds from a sample for separation and detection. sigmaaldrich.comresearchgate.net | Widely used for the analysis of volatile flavor compounds in foods like peanut butter, cheese, and honey. sigmaaldrich.comresearchgate.net |

| GC×GC-TOF-MS | Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry. Offers superior separation capacity and high sensitivity for complex samples. perfumerflavorist.comchromatographyonline.com | Comprehensive screening of the total composition of flavors and elucidating complex chemical profiles in foodomics. chromatographyonline.com |

| UPLC-MS/MS | Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry. Provides high sensitivity and specificity, particularly for analyzing compounds in liquid matrices. mdpi.com | Quantitative analysis of pyrazines in liquid samples such as soy sauce aroma type Baijiu. mdpi.com |

| DLLME-HS-SPME-GC-MS | Dispersive Liquid-Liquid Microextraction followed by HS-SPME-GC-MS. A pretreatment to reduce matrix interference in complex solid samples. nih.gov | Used to improve sensitivity and reduce matrix effects in the analysis of flavor enhancers in seafood. nih.gov |

常见问题

Q. What analytical techniques are recommended for characterizing 5-Isobutyl-2,3-dimethylpyrazine in experimental settings?

To confirm the structural integrity and purity of synthesized this compound, researchers should employ a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : ¹H-NMR and ¹³C-NMR are critical for resolving substituent positions on the pyrazine ring, particularly distinguishing between isobutyl and methyl groups .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Used to verify molecular weight and fragmentation patterns, especially when isolating the compound from complex matrices like food or microbial cultures .

- Fourier-Transform Infrared Spectroscopy (FT-IR) : Helps identify functional groups and confirm aromatic C-H stretching and ring vibrations .

Q. What methodologies are used to evaluate the antimicrobial efficacy of this compound?

Standard protocols include:

- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays : Performed using broth microdilution against pathogens like E. coli and S. aureus. For example, this compound exhibits MIC values of 3–4 µg/mL against these strains, correlating with its hydrophobicity (LogP = 2.32) .

- Cultivation-Dependent Methods : Aerobic plate counts combined with confocal laser scanning microscopy (CLSM) to assess viability via live/dead staining. Note that biofilm-embedded cells may require complementary molecular approaches (e.g., 16S rRNA sequencing) to avoid cultivation biases .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) between hydrophobicity and antimicrobial efficacy in alkylpyrazines?

- Experimental Design :

- Synthesize a series of pyrazine derivatives with varying alkyl substituents (e.g., isopropyl, sec-butyl) to modulate LogP values.

- Measure LogP experimentally via shake-flask partitioning or computational tools (e.g., ChemAxon).

- Determine MIC/MBC against target pathogens and analyze correlations using linear regression.

- Key Finding : Higher LogP values (e.g., this compound, LogP = 2.32) enhance membrane permeability, leading to lower MIC values (3 µg/mL for E. coli) compared to less hydrophobic analogs .

Q. What strategies optimize the delivery of this compound in food preservation applications?

- Passive vs. Active Evaporation :

- Carrier Systems : Maltodextrin lowers water activity on meat surfaces, improving pyrazine adhesion and prolonging antimicrobial effects (up to 95% reduction in viable bacteria at 4°C) .

Q. How do microbial community dynamics affect the interpretation of decontamination efficacy?